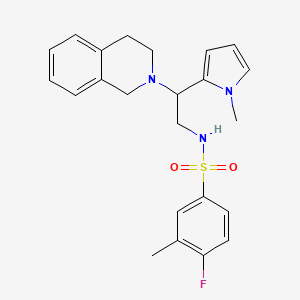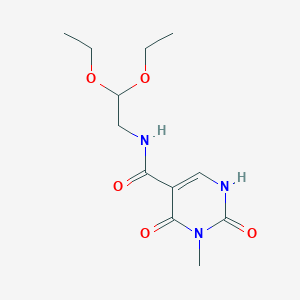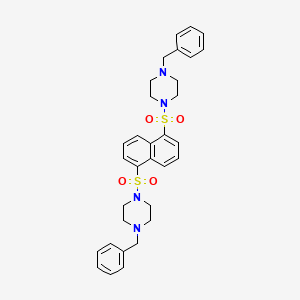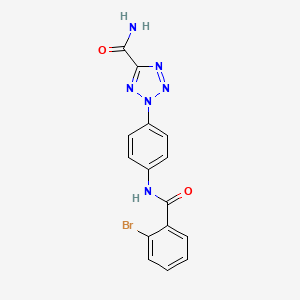
N-(1-Cyanocyclohexyl)-5-fluoro-1-methylindole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of nitrilase, an enzyme that hydrolyzes nitriles into corresponding carboxylic acids . A process has been developed using the whole cell of recombinant E. coli for the conversion of high concentration of 1-cyanocyclohexylacetonitrile-to-1-cyanocyclohexaneacetic acid . Another process involves the alcoholyzing of (1-cyanocyclohexyl)acetonitrile .Molecular Structure Analysis
The molecular structure of similar compounds such as “1-Cyanocyclohexyl carbamate” and “N’-(1-cyanocyclohexyl)benzohydrazide” have been analyzed . The molecular formula of “1-Cyanocyclohexyl carbamate” is C8H12N2O2 . The molecular formula of “N’-(1-cyanocyclohexyl)benzohydrazide” is C14H17N3O .Chemical Reactions Analysis
The decomposition of similar compounds like “1,1’-Azocyanocyclohexane” and “N-(1-Cyanocyclohexyl)-pentamethyleneketenimine” have been studied . The rates of formation of these compounds have been followed at 80 and 100° with and without the presence of radical scavengers .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, “1-Cyanocyclohexyl carbamate” has an average mass of 168.193 Da . The physical properties of “N’-(1-cyanocyclohexyl)benzohydrazide” such as melting point, boiling point, density, and refractive index are not available .Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-5-fluoro-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c1-21-10-14(13-9-12(18)5-6-15(13)21)16(22)20-17(11-19)7-3-2-4-8-17/h5-6,9-10H,2-4,7-8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGTWQLBGYKXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)F)C(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2713234.png)


![N-[(allylamino)carbonothioyl]-2-thiophenesulfonamide](/img/structure/B2713241.png)
![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2713242.png)



![2-Furanyl-[4-(4-phenoxyphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B2713250.png)


![2-Chloro-1-(1,4-diazabicyclo[3.2.2]nonan-4-yl)propan-1-one](/img/structure/B2713253.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide](/img/structure/B2713257.png)
